REACTION_SMILES
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[BrH:22].[CH3:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([NH2:6])[c:7]([CH3:11])[cH:8][cH:9][cH:10]1.[Cu:24][Br:25].[N:12]([O-:13])=[O:14].[Na+:15].[OH2:23]>>[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([Br:22])[c:7]([CH3:11])[cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C(C)C)c1N
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Name
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[Cu]Br
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cu]Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O=N[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cccc(C(C)C)c1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |